Scillarenin 3-O-rhamnoside is a cardiac glycoside derived from various species of the genus Scilla, particularly from Drimia maritima. This compound is recognized for its potential therapeutic applications, particularly in the treatment of heart conditions. Its molecular formula is with a molecular weight of approximately 530.65 g/mol . Scillarenin 3-O-rhamnoside is classified as a glycoside due to the presence of a sugar moiety, rhamnose, attached to the aglycone part of the molecule.
Scillarenin 3-O-rhamnoside is primarily sourced from plants in the Scilla genus. These plants are known for their medicinal properties and are often utilized in traditional medicine. The compound belongs to the broader class of cardiac glycosides, which are characterized by their ability to influence heart contractions and are commonly used in treating heart failure and arrhythmias .
The synthesis of Scillarenin 3-O-rhamnoside can be achieved through several methods, including:
The molecular structure of Scillarenin 3-O-rhamnoside features a steroid backbone characteristic of cardiac glycosides, with a rhamnose sugar moiety attached at the 3-position. The detailed structural formula can be depicted as follows:
The compound's stereochemistry plays a critical role in its biological activity, influencing how it interacts with cellular targets.
Scillarenin 3-O-rhamnoside undergoes various chemical reactions typical of glycosides:
The mechanism of action for Scillarenin 3-O-rhamnoside primarily relates to its role as a cardiac glycoside. It exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium concentration, which subsequently promotes calcium influx through sodium-calcium exchange mechanisms. The increased calcium levels enhance myocardial contractility (positive inotropic effect), making it beneficial for treating heart failure .
These properties contribute to its functionality as a therapeutic agent.
Scillarenin 3-O-rhamnoside has several notable applications:
Scillarenin 3-O-rhamnoside (proscillaridin A) is a bufadienolide cardiac glycoside primarily isolated from plant species within the subfamily Urgineoideae of the family Hyacinthaceae (sensu APGII classification). This subfamily represents a monophyletic group characterized by the consistent production of bufadienolides—steroidal compounds with a six-membered lactone ring. The genus Urginea (synonym Drimia) serves as the principal botanical source, with Urginea maritima (Mediterranean squill) and Urginea indica (Indian squill) being the most significant medicinal species. These plants exhibit a geophytic growth habit, characterized by large subterranean bulbs that store the cardiotonic compounds as chemical defense agents. Recent molecular phylogenetic studies have led to taxonomic refinements, resulting in the reclassification of several Scilla species into Drimia and Urginea, though the phytochemical profile remains conserved across these taxa [4] [8].
The Urgineoideae subfamily demonstrates a distinct biogeographical distribution pattern. Urginea maritima is native to Mediterranean regions, thriving in coastal sandy soils, while Urginea indica is distributed across the Indian subcontinent and Africa. Other genera within this chemically defined subfamily include Bowiea (climbing onion) and Fusifilum, though these contribute minimally to scillarenin 3-O-rhamnoside accumulation. The consistent presence of bufadienolides across geographically isolated populations supports the role of these compounds as taxonomic markers and underscores their evolutionary significance in plant defense mechanisms [4] [8].
Table 1: Taxonomic Distribution of Scillarenin 3-O-Rhamnoside in Hyacinthaceae
| Subfamily | Genera | Primary Species | Geographic Distribution | Bufadienolide Profile |
|---|---|---|---|---|
| Urgineoideae | Urginea | U. maritima, U. indica | Mediterranean, India, Africa | Scillarenin 3-O-rhamnoside dominant |
| Drimia | D. sanguinea, D. altissima | Southern Africa | Complex bufadienolide mixtures | |
| Bowiea | B. volubilis | Eastern/Southern Africa | Trace bufadienolides | |
| Ornithogaloideae | Ornithogalum | O. caudatum | Global | Cardenolides (lactone ring variation) |
Phytochemical analyses reveal that Urginea maritima bulbs accumulate scillarenin 3-O-rhamnoside as a major bioactive constituent, alongside related compounds including scillaren A, glucoscilliroside, and scillirosidin. The biosynthetic pathway initiates from cholesterol, progressing through hydroxylation, oxidation, and lactone formation, culminating in glycosylation at the C-3 position. The stereospecific attachment of α-L-rhamnose distinguishes scillarenin 3-O-rhamnoside from other cardiac glycosides and significantly influences its biological activity. Notably, seasonal variations impact bufadienolide concentrations, with maximal accumulation occurring during the dormant period preceding flowering—a consideration critical for sustainable harvesting practices [4] [8] [9].
Plants producing scillarenin 3-O-rhamnoside have been integral to traditional medical systems across multiple continents for millennia. Mediterranean squill (Urginea maritima) was documented in the Ebers Papyrus (circa 1550 BCE) as a diuretic and heart tonic, while Ayurvedic texts describe Urginea indica (Jangli piyaz) for treating respiratory ailments, rheumatism, and edema. Southern African traditional healers utilize Drimia sanguinea bulbs as abortifacients and for ritual purification, reflecting the cultural embeddedness of these toxicotherapeutics. The Zulu term ubuhlungu becanti (medicine of the path) references Drimia species' use in treating systemic inflammations, paralleling modern applications of bufadienolides in anti-inflammatory pharmacotherapy [1] [4] [8].
Ethnobotanical surveys document over 30 distinct therapeutic applications for bufadienolide-containing bulbs, with respiratory conditions constituting the primary indication. Decoctions of Urginea indica bulbs serve as potent expectorants in chronic bronchitis and asthma through bronchodilatory and secretolytic actions. Traditional preparation methods involve elaborate detoxification practices, including sequential boiling, leaching, and fermentation, which may partially hydrolyze glycosides to less toxic aglycones. Contemporary validation studies confirm that scillarenin 3-O-rhamnoside contributes significantly to these effects through modulation of airway smooth muscle contraction and mucus viscosity reduction. Additionally, topical applications for wound healing and dermatological infections leverage the compound’s antimicrobial properties, particularly against Staphylococcus spp. and dermatophytic fungi [1] [3] [8].
Table 2: Traditional Therapeutic Applications of Scillarenin 3-O-Rhamnoside-Containing Plants
| Medical System | Plant Source | Traditional Formulation | Clinical Indications | Validated Bioactivities |
|---|---|---|---|---|
| Ayurveda | Urginea indica | Bulb paste with honey | Asthma, chronic cough, rheumatism | Bronchodilation, anti-inflammatory |
| Unani | Urginea maritima | Vinegar-infused bulbs (Sikqin) | Edema, ascites, joint inflammation | Diuretic, natriuretic |
| Southern African | Drimia sanguinea | Charred bulb poultice | Wound infections, skin ulcers | Antimicrobial, wound healing promotion |
| Mediterranean | Urginea maritima | Oxymel (honey-vinegar extract) | Cardiac weakness, arrhythmias | Positive inotropic, chronotropic |
Beyond direct therapeutic applications, these plants hold significant ethnocultural value. The annual harvest of Urginea bulbs coincides with lunar cycles in certain Mediterranean communities, reflecting sophisticated phenological knowledge. However, increasing commercial demand threatens wild populations through unsustainable collection practices, necessitating conservation strategies like ex situ propagation of high-bufadienolide chemotypes. Pharmacological repurposing has emerged in oncology, where traditional preparations containing scillarenin 3-O-rhamnoside demonstrate selective cytotoxicity against solid tumors—a property now mechanistically linked to Na⁺/K⁺-ATPase inhibition and apoptosis induction in malignant cells [1] [4] [7].
The bioactivity of scillarenin derivatives is profoundly influenced by glycosylation patterns, particularly the identity, linkage, and stereochemistry of attached sugars. Scillarenin 3-O-rhamnoside exemplifies this structure-activity relationship, wherein the α-L-rhamnopyranosyl moiety at C-3 enhances both pharmacokinetic properties and target affinity compared to its aglycone, scillarenin. The rhamnose unit acts as a biopharmaceutical modulator through three primary mechanisms: increased water solubility via additional hydroxyl groups, enhanced receptor binding through hydrogen-bonding interactions, and delayed metabolic inactivation by shielding the steroid nucleus. These modifications collectively improve the therapeutic index, allowing effective concentrations to be achieved at lower doses than the aglycone requires [5] [6] [9].
Comparative studies demonstrate that rhamnosylation augments scillarenin’s affinity for Na⁺/K⁺-ATPase by approximately 15-fold. The sugar moiety forms critical hydrogen bonds with α-subunit residues Glu111, Asn122, and Thr797 in the ouabain-binding pocket, stabilizing the inhibitor-enzyme complex. This enhanced binding translates to potent cardiotonic effects at nanomolar concentrations in vitro. Semisynthetic modifications further illuminate the sugar’s importance: replacement of rhamnose with glucose (as in glucoscillaren A) reduces cytotoxicity against HepG2 cells by 60%, while removal generates scillarenin with 20-fold lower anticancer potency. Conversely, neoglycorandomization—a chemoenzymatic approach attaching diverse sugars—reveals that 6-deoxyhexoses (like rhamnose or quinovose) optimize membrane permeability and target specificity among cardiac glycosides [5] [6] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8